HBV-IN-37

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

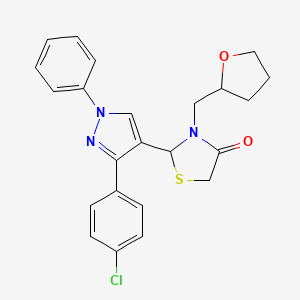

C23H22ClN3O2S |

|---|---|

分子量 |

440.0 g/mol |

IUPAC名 |

2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-3-(oxolan-2-ylmethyl)-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C23H22ClN3O2S/c24-17-10-8-16(9-11-17)22-20(14-27(25-22)18-5-2-1-3-6-18)23-26(21(28)15-30-23)13-19-7-4-12-29-19/h1-3,5-6,8-11,14,19,23H,4,7,12-13,15H2 |

InChIキー |

HKUHKRJFLLZKRF-UHFFFAOYSA-N |

正規SMILES |

C1CC(OC1)CN2C(SCC2=O)C3=CN(N=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |

製品の起源 |

United States |

Foundational & Exploratory

Unveiling the Molecular Targets of Hepatitis B Virus: A Technical Guide for Researchers

A comprehensive search for the specific compound "HBV-IN-37" did not yield public information regarding its molecular target or mechanism of action. This suggests that "this compound" may be an internal designation for a novel compound not yet disclosed in scientific literature. Therefore, this guide will provide an in-depth overview of the well-established and emerging molecular targets for Hepatitis B Virus (HBV) inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals in the field.

The Landscape of HBV Molecular Targets

The life cycle of the Hepatitis B virus presents multiple opportunities for therapeutic intervention. Current and investigational antiviral strategies aim to disrupt various stages of this cycle, from viral entry into hepatocytes to the assembly and release of new virions. The ultimate goal of many of these therapies is to achieve a "functional cure," characterized by the loss of the hepatitis B surface antigen (HBsAg) and sustained undetectable levels of HBV DNA.[1][2]

The primary molecular targets for HBV inhibitors can be categorized as follows:

-

Viral Entry: Preventing the virus from entering host hepatocytes.

-

cccDNA Formation and Transcription: Targeting the stable covalently closed circular DNA (cccDNA) minichromosome, the template for all viral RNAs.[3][4]

-

Reverse Transcription: Inhibiting the HBV DNA polymerase, a crucial enzyme for viral replication.[5][6]

-

Capsid Assembly: Disrupting the formation of the viral capsid, which is essential for packaging the viral genome.[5]

-

Host Signaling Pathways: Modulating the host's immune response to better control the infection.[7]

Viral Entry Inhibitors

The initial step of HBV infection involves the attachment of the virus to heparan sulfate proteoglycans (HSPGs) on the surface of hepatocytes, followed by a high-affinity interaction with the sodium taurocholate cotransporting polypeptide (NTCP) receptor, which facilitates viral entry.[3] Molecules that block these interactions are promising therapeutic candidates.

Quantitative Data for Viral Entry Inhibitors

| Compound | Target | Assay | IC50 / EC50 | Reference |

| Myrcludex B (Bulevirtide) | NTCP | In vitro infection assay | Low nM range | [3] |

| Heparin | HSPGs | In vitro infection assay | µg/mL range | [3] |

Experimental Protocols

In Vitro HBV Infection Assay:

-

Cell Culture: Differentiated HepaRG cells or primary human hepatocytes are seeded in collagen-coated plates.

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the test compound for a specified period (e.g., 2-4 hours).

-

HBV Inoculation: A known titer of HBV is added to the culture medium.

-

Incubation: The infection is allowed to proceed for several hours to days.

-

Wash and Culture: The inoculum is removed, and cells are washed and maintained in fresh culture medium, sometimes still containing the inhibitor.

-

Endpoint Analysis: After a suitable incubation period (e.g., 7-12 days), the supernatant is collected to measure secreted HBsAg and HBeAg by ELISA, and intracellular HBV DNA and cccDNA are quantified by qPCR and Southern blot, respectively.

Experimental Workflow: In Vitro HBV Infection Assay

Caption: Workflow for an in vitro HBV infection assay.

Reverse Transcriptase Inhibitors (Nucleos(t)ide Analogs)

Nucleos(t)ide analogs (NAs) are the cornerstone of current HBV therapy.[5] They act as competitive inhibitors of the viral DNA polymerase, and their incorporation into the elongating viral DNA chain leads to chain termination, thus halting viral replication.[1][2]

Quantitative Data for Reverse Transcriptase Inhibitors

| Compound | Target | Assay | IC50 / EC50 | Reference |

| Entecavir | HBV DNA Polymerase | Cell-based replication assay | ~1-10 nM | [1][8] |

| Tenofovir Disoproxil Fumarate (TDF) | HBV DNA Polymerase | Cell-based replication assay | ~100-500 nM | [1] |

| Lamivudine | HBV DNA Polymerase | Cell-based replication assay | ~200-800 nM | [1][8] |

Experimental Protocols

HBV DNA Polymerase Assay (Cell-based):

-

Cell Line: A stable cell line that replicates HBV, such as HepG2.2.15, is used.

-

Compound Treatment: The cells are treated with serial dilutions of the test compound for several days.

-

DNA Extraction: Intracellular HBV DNA is extracted from the cells.

-

Quantification: The amount of HBV replicative intermediates is quantified using Southern blot or qPCR.

-

Data Analysis: The concentration of the compound that inhibits HBV DNA replication by 50% (EC50) is calculated.

Signaling Pathway: Mechanism of Nucleos(t)ide Analogs

Caption: Mechanism of action of nucleos(t)ide analogs.

Capsid Assembly Modulators (CAMs)

Capsid assembly modulators (CAMs) are a class of small molecules that interfere with the proper formation of the viral capsid.[5] By inducing the assembly of aberrant, non-functional capsids or preventing capsid formation altogether, CAMs disrupt a critical step in the viral life cycle, leading to the degradation of the pregenomic RNA (pgRNA) and preventing the formation of new infectious virions.

Experimental Protocols

Split Luciferase Complementation Assay for Dimerization:

This cell-based assay is designed to identify compounds that disrupt the dimerization of the HBV core protein, a prerequisite for capsid assembly.[9]

-

Constructs: Two constructs are created where the HBV core protein is fused to one of two fragments of a split luciferase enzyme.

-

Transfection: These constructs are co-transfected into a suitable cell line.

-

Dimerization and Complementation: If the core proteins dimerize, the luciferase fragments are brought into proximity, reconstituting a functional enzyme that produces a luminescent signal.

-

Compound Screening: Test compounds are added to the cells. A decrease in the luminescent signal indicates that the compound is inhibiting core protein dimerization.

-

Data Analysis: The IC50 value is determined as the concentration of the compound that reduces the luminescent signal by 50%.

Logical Relationship: CAM Mechanism of Action

Caption: Mechanism of action of capsid assembly modulators.

Host-Targeting Therapies

Modulating the host's innate and adaptive immune systems is another key strategy for combating chronic HBV.[7][10] This can involve the use of immunomodulators like interferons or agonists of Toll-like receptors (TLRs) to stimulate an antiviral response.[7]

Experimental Protocols

Cytokine Release Assay:

-

Cell Source: Peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (e.g., macrophages, dendritic cells) are used.

-

Stimulation: Cells are treated with the test compound (e.g., a TLR agonist) at various concentrations.

-

Incubation: The cells are incubated for a period sufficient to allow for cytokine production and secretion (e.g., 24-48 hours).

-

Supernatant Collection: The cell culture supernatant is collected.

-

Cytokine Quantification: The levels of key cytokines (e.g., IFN-α, TNF-α, IL-6) in the supernatant are measured using techniques such as ELISA or multiplex bead arrays.

Conclusion

The development of novel therapeutics for chronic hepatitis B is a dynamic field with a growing number of molecular targets being explored. While nucleos(t)ide analogs remain the standard of care, newer agents targeting viral entry, capsid assembly, and host immune pathways hold the promise of achieving higher rates of functional cure. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers working to identify and characterize the next generation of HBV inhibitors. As new compounds like "this compound" emerge from discovery pipelines, the application of these and other advanced methodologies will be critical in elucidating their molecular targets and therapeutic potential.

References

- 1. Drug Targets in Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chronic hepatitis B: New potential therapeutic drugs target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepatitis B virus receptors and molecular drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Hepatitis B Virus Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The progress of molecules and strategies for the treatment of HBV infection [frontiersin.org]

- 6. Overview of the immunological mechanisms in hepatitis B virus reactivation: Implications for disease progression and management strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection [frontiersin.org]

- 8. Pharmacological interventions for acute hepatitis B infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Molecular Mechanisms during Hepatitis B Infection and the Effects of the Virus Variability - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Frontier of Hepatitis B Therapy: A Technical Guide to the Discovery and Synthesis of Novel HBV Inhibitors

A note on the designation "HBV-IN-37": Publicly available scientific literature and databases do not contain specific information on a compound designated "this compound." This guide will, therefore, provide a comprehensive overview of the discovery and synthesis of a representative, recently developed Hepatitis B Virus (HBV) inhibitor, GS-8873 , to illustrate the principles and methodologies relevant to the user's query. This in-depth analysis of a novel therapeutic agent will serve as a technical guide for researchers, scientists, and drug development professionals in the field of HBV.

Introduction: The Unmet Need in Hepatitis B Treatment

Chronic Hepatitis B (CHB) infection remains a significant global health challenge, affecting millions worldwide and leading to severe liver complications, including cirrhosis and hepatocellular carcinoma.[1][2] Current treatments, primarily nucleos(t)ide analogues (NAs) and interferons, can effectively suppress viral replication but rarely lead to a functional cure, defined by the loss of the hepatitis B surface antigen (HBsAg).[2][3] The persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes is a key factor in viral persistence and the limitations of current therapies.[4][5] This has spurred the search for novel therapeutic agents targeting different aspects of the HBV life cycle.

The Discovery of GS-8873: A Novel Host-Targeting Antiviral

GS-8873 is a recently discovered, orally bioavailable small molecule that acts as an inhibitor of the human poly(A) polymerases PAPD5 and PAPD7.[6] This represents a novel host-targeting approach to HBV therapy. By inhibiting these host enzymes, GS-8873 destabilizes HBV RNA transcripts, leading to a potent suppression of viral antigen production, including HBsAg.[6] The reduction of viral antigens is hypothesized to reinvigorate the host's specific immune response against infected hepatocytes, potentially leading to a functional cure.[6]

Mechanism of Action: Targeting Host Poly(A) Polymerases

The HBV life cycle is intricately dependent on host cellular machinery. After entering the hepatocyte, the viral DNA is converted into cccDNA, which serves as the template for the transcription of viral RNAs by the host's RNA polymerase II.[7] These viral RNAs are then translated into viral proteins. GS-8873 disrupts this process by inhibiting PAPD5/7, enzymes involved in the polyadenylation of RNA transcripts. This inhibition leads to the destabilization and degradation of HBV RNA, thereby reducing the production of viral proteins.[6]

Caption: Mechanism of action of GS-8873 in inhibiting HBV replication.

Synthesis of GS-8873

While the specific, step-by-step synthesis of GS-8873 is proprietary, the discovery of this dihydropyridophthalazinone (DPP) core involved a conformational restriction strategy and optimization of core substitutions to enhance its pharmacokinetic properties for once-daily oral dosing.[6] The general synthetic approach for such heterocyclic compounds typically involves multi-step organic synthesis, likely starting from commercially available precursors and employing standard reactions such as condensation, cyclization, and functional group interconversions.

Preclinical Data for GS-8873

The preclinical evaluation of GS-8873 demonstrated its potential as an anti-HBV agent.

In Vitro Efficacy

In vitro assays using human hepatoma cell lines with stable integrations of HBV DNA, such as HepG2.2.15 and HepAD38, showed that GS-8873 reduced extracellular HBsAg with single-digit nanomolar potency.[6] Importantly, the compound did not exhibit cytotoxicity at concentrations well above its effective dose.[6]

| Parameter | Cell Line | Value | Reference |

| HBsAg Reduction | HepG2.2.15, HepAD38 (+Tet) | Single-digit nM | [6] |

| Cytotoxicity | PHH | > 17 µM | [6] |

In Vivo Efficacy

The in vivo antiviral efficacy of GS-8873 was assessed in the woodchuck model of chronic hepadnavirus infection.[6] The woodchuck hepatitis virus (WHV) shares significant similarities with HBV in terms of virion structure, genomic organization, and replication mechanism, making it a relevant preclinical model.[6] Oral administration of GS-8873 in this model would have been evaluated for its effect on WHV DNA and surface antigen levels.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized methodologies for key experiments in the discovery and characterization of a novel HBV inhibitor like GS-8873.

Antiviral Activity Assay in Cell Culture

-

Cell Culture: Maintain HepG2.2.15 cells, which constitutively produce HBV particles, in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Seed the cells in multi-well plates and treat with a serial dilution of the test compound (e.g., GS-8873) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known HBV inhibitor like entecavir).

-

Quantification of HBsAg: Collect the cell culture supernatant and quantify the levels of secreted HBsAg using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of HBsAg inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

-

Cell Treatment: Seed HepG2.2.15 or primary human hepatocytes (PHH) in multi-well plates and treat with a serial dilution of the test compound for the same duration as the antiviral assay.

-

Viability Assessment: Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability reagent (e.g., CellTiter-Glo).

-

Data Analysis: Determine the 50% cytotoxic concentration (CC50) from the dose-response curve of cell viability versus compound concentration. The selectivity index (SI) can then be calculated as CC50/EC50.

References

- 1. id-ea.org [id-ea.org]

- 2. Present and Future Therapies of Hepatitis B: From Discovery to Cure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Core Concepts - When to Initiate HBV Treatment - HBO 3rd Edition - Hepatitis B Online [hepatitisb.uw.edu]

- 4. mdpi.com [mdpi.com]

- 5. Mechanisms of Hepatitis B Virus Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Hepatitis B Virus Surface Antigen Suppressor GS-8873 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

In Vitro Characterization of a Novel Hepatitis B Virus Inhibitor: A Technical Overview of Tetrahydroquinoxaline-Derived Phenyl Ureas

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the in vitro characterization of a novel class of Hepatitis B Virus (HBV) inhibitors: tetrahydroquinoxaline-derived phenyl ureas. While specific data for a compound designated "HBV-IN-37" is not publicly available, this document details the characterization of a closely related and potent compound from the same series, referred to as compound 88 in recent scientific literature. The methodologies and findings presented herein are representative of the in vitro evaluation pipeline for this promising class of anti-HBV agents.

Quantitative Data Summary

The antiviral potency and cytotoxic profile of the representative compound were assessed in various cell-based assays. The data is summarized below for clear comparison.

| Table 1: Antiviral Activity of Compound 88 | |

| Assay | EC50 (μM) |

| Inhibition of HBV DNA replication in mouse hepatocytes | 0.1 |

| Inhibition of HBV DNA replication in human hepatocytes | 0.04 |

| EC50 (Half maximal effective concentration) represents the concentration of the compound required to inhibit HBV replication by 50%. |

| Table 2: Cytotoxicity Profile | |

| Cell Line | CC50 (μM) |

| Mouse Hepatocytes | > 50 |

| Human Hepatocytes | > 50 |

| CC50 (Half maximal cytotoxic concentration) represents the concentration of the compound that results in 50% cell death. |

Experimental Protocols

The following protocols are detailed methodologies for the key experiments conducted to characterize the antiviral activity and mechanism of action of this class of inhibitors.

Cell Lines and Culture

-

Mouse Hepatocyte Cell Line: A stable mouse hepatocyte-derived cell line that supports high levels of HBV replication in a tetracycline-inducible manner is utilized. Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), streptomycin (100 µg/mL), and G418 (500 µg/mL). HBV replication is induced by the removal of tetracycline from the culture medium.

-

Human Hepatoma-derived Cell Line (HepG2.2.15): This cell line constitutively expresses HBV and is cultured in DMEM/F-12 medium supplemented with 10% FBS, penicillin, and streptomycin.

Antiviral Activity Assay

The potency of the compounds in inhibiting HBV DNA replication is determined using a quantitative polymerase chain reaction (qPCR) based assay.

-

Cell Seeding: Hepatocyte cells are seeded in 96-well plates at an appropriate density.

-

Compound Treatment: The following day, cells are treated with a serial dilution of the test compound. A known HBV inhibitor (e.g., Entecavir) is used as a positive control, and DMSO is used as a vehicle control.

-

Induction of HBV Replication (for inducible cell lines): For tetracycline-inducible cell lines, HBV replication is initiated by washing out tetracycline and replacing it with fresh medium containing the test compound.

-

Incubation: Cells are incubated for a period of 6-8 days, with the medium and compound being refreshed every 2-3 days.

-

Harvesting and DNA Extraction: At the end of the treatment period, the supernatant is collected, and intracellular viral DNA is extracted from the cell lysates.

-

qPCR Analysis: The levels of extracellular and intracellular HBV DNA are quantified using qPCR with primers specific for the HBV genome.

-

Data Analysis: The EC50 values are calculated by plotting the percentage of HBV DNA inhibition against the compound concentration using a non-linear regression model.

Cytotoxicity Assay

The potential toxicity of the compounds on the host cells is evaluated using a standard MTT or similar cell viability assay.

-

Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the test compound, similar to the antiviral assay.

-

Incubation: Cells are incubated for the same duration as the antiviral assay.

-

Viability Reagent Addition: A cell viability reagent (e.g., MTT, CellTiter-Glo®) is added to each well according to the manufacturer's instructions.

-

Signal Measurement: The absorbance or luminescence is measured using a plate reader.

-

Data Analysis: The CC50 values are calculated by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action: Analysis of pgRNA Encapsidation

The effect of the compounds on the packaging of pregenomic RNA (pgRNA) into viral nucleocapsids is investigated to elucidate the mechanism of action.[1][2]

-

Cell Treatment and Lysis: HBV-replicating cells are treated with the test compound for a defined period. Cells are then lysed with a mild detergent buffer to release cytoplasmic contents.

-

Nucleocapsid Precipitation: Intact nucleocapsids are precipitated from the cytoplasmic lysate using polyethylene glycol (PEG).

-

RNA Extraction: The RNA associated with the precipitated nucleocapsids is extracted.

-

RT-qPCR Analysis: The amount of encapsidated pgRNA is quantified by reverse transcription-quantitative PCR (RT-qPCR).

-

Analysis of Core Protein and Capsid Assembly: The effect of the compound on the expression of HBV core protein and the formation of capsids is assessed by Western blot and native agarose gel electrophoresis, respectively.[1][2]

Visualizations

Proposed Mechanism of Action

The tetrahydroquinoxaline-derived phenyl ureas act as capsid assembly modulators. They interfere with the proper formation of the viral nucleocapsid, specifically by inhibiting the encapsidation of the viral pregenomic RNA (pgRNA).[1][2] This leads to the formation of empty capsids and prevents the subsequent reverse transcription of pgRNA into viral DNA, thus halting the replication cycle.[1][2]

Caption: Mechanism of action of tetrahydroquinoxaline-derived phenyl ureas.

Experimental Workflow: Antiviral Activity Assay

Caption: Workflow for determining the in vitro antiviral activity.

Experimental Workflow: Cytotoxicity Assay

Caption: Workflow for assessing the in vitro cytotoxicity.

References

- 1. Identification of novel tetrahydroquinoxaline derived phenyl ureas as modulators of the hepatitis B virus nucleocapsid assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Novel Tetrahydroquinoxaline Derived Phenyl Ureas as Modulators of the Hepatitis B Virus Nucleocapsid Assembly - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on Novel Hepatitis B Virus (HBV) Inhibitors: A Technical Guide

Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain specific information on a compound designated "HBV-IN-37." The following guide provides a comprehensive overview of the methodologies, data presentation, and conceptual frameworks used in the early-stage research of novel Hepatitis B Virus (HBV) inhibitors, which would be applicable to a compound like this compound. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Novel HBV Inhibitors

The development of new therapeutics for chronic Hepatitis B (CHB) is focused on achieving a "functional cure," characterized by the sustained loss of Hepatitis B surface antigen (HBsAg) and undetectable HBV DNA after a finite treatment course. Current treatments, primarily nucleos(t)ide analogues (NAs), effectively suppress viral replication but rarely lead to a cure due to the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes.[1][2]

Novel inhibitors in early-stage research target various steps of the HBV life cycle beyond viral polymerase, including:

-

Entry Inhibitors: Block the virus from entering hepatocytes.[1][3]

-

Capsid Assembly Modulators (CAMs): Interfere with the formation of the viral capsid, which is essential for replication.[2][4]

-

RNA interference (RNAi) agents (siRNAs): Degrade viral RNA transcripts, reducing the production of viral proteins.[2]

-

HBsAg Release Inhibitors: Prevent the secretion of HBsAg, which is thought to contribute to immune exhaustion.[5]

-

Ribonuclease H (RNaseH) Inhibitors: Target the RNaseH activity of the viral polymerase, which is crucial for viral DNA synthesis.[3][6][7]

-

Host-Targeting Therapies: Modulate the host immune system to enhance viral clearance.[2]

Quantitative Data for Novel HBV Inhibitors

The in vitro activity of novel HBV inhibitors is typically characterized by several key quantitative parameters. These are often determined in cell-based assays using cell lines that support HBV replication, such as HepG2.2.15 or HepAD38 cells.[8]

| Parameter | Description | Typical Units | Example Novel Inhibitor Classes & Representative Values |

| EC50 (50% Effective Concentration) | The concentration of the compound that inhibits 50% of viral replication. | µM or nM | Capsid Assembly Modulators (CAMs): 0.1 - 5 µM[9]RNaseH Inhibitors: 0.11 - 10 µM[3][7] |

| CC50 (50% Cytotoxic Concentration) | The concentration of the compound that causes a 50% reduction in cell viability. | µM | >100 µM (desired for low toxicity)[7] |

| SI (Selectivity Index) | The ratio of CC50 to EC50 (CC50/EC50). A higher SI indicates a more favorable therapeutic window. | Unitless | >100 (desired)[7] |

| IC50 (50% Inhibitory Concentration) | The concentration of the compound that inhibits 50% of the activity of a specific enzyme or process. | µM or nM | RNaseH Inhibitors: Low µM range[6] |

Experimental Protocols

Cell-Based HBV Replication Inhibition Assay

This assay is fundamental for determining the antiviral activity (EC50) of a test compound.

Objective: To quantify the inhibition of HBV DNA replication in a cell culture system.

Methodology:

-

Cell Culture: HepAD38 cells, which have an integrated copy of the HBV genome under a tetracycline-repressible promoter, are cultured in 96-well plates.[10]

-

Compound Treatment: Cells are treated with a serial dilution of the test compound for a specified period (e.g., 4 days).[9] A known HBV inhibitor, such as Entecavir, is used as a positive control.

-

Cell Lysis and Nuclease Treatment: Cells are lysed to release intracellular HBV capsids. Non-encapsidated nucleic acids are removed by treatment with micrococcal nuclease.[10]

-

DNA Extraction: The encapsidated HBV DNA is then purified from the cell lysates.[10]

-

Quantitative PCR (qPCR): The amount of HBV DNA is quantified using real-time PCR with primers and probes specific to the HBV genome.[11][12] The results are normalized to a control (e.g., cells treated with vehicle only).

-

Data Analysis: The EC50 value is calculated by plotting the percentage of HBV inhibition against the log of the compound concentration.[11]

Cytotoxicity Assay

This assay is performed in parallel with the replication inhibition assay to assess the toxicity of the compound (CC50) and determine its selectivity index.

Objective: To measure the effect of the test compound on the viability of the host cells.

Methodology:

-

Cell Culture and Treatment: The same cell line used in the replication assay (e.g., HepAD38) is cultured and treated with the same serial dilutions of the test compound for the same duration.

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the MTT or CellTiter-Glo® assay, which quantifies metabolic activity or ATP content, respectively.

-

Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration.

Quantitative Assays for Viral Antigens

These assays are used to measure the levels of specific HBV proteins.

Objective: To quantify the amount of HBsAg or HBeAg in cell culture supernatants or patient serum.

Methodology:

-

Sample Collection: Supernatants from cell culture experiments or serum samples are collected.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A sandwich ELISA is typically used. Wells of a microplate are coated with a capture antibody specific for the target antigen (e.g., anti-HBsAg). The sample is added, followed by a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase). A substrate is then added, and the resulting colorimetric or chemiluminescent signal is measured.[11][13]

-

Quantification: The antigen concentration is determined by comparing the signal to a standard curve generated with known concentrations of the purified antigen.[11]

Visualizations

Experimental Workflow for Preclinical Evaluation of a Novel HBV Inhibitor

Caption: Workflow for the preclinical evaluation of a novel HBV inhibitor.

HBV Life Cycle and Targets of Novel Inhibitors

Caption: Simplified HBV life cycle and the targets of various novel inhibitors.

References

- 1. Towards Elimination of Hepatitis B Virus Using Novel Drugs, Approaches, and Combined Modalities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel therapeutic strategies for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The progress of molecules and strategies for the treatment of HBV infection [frontiersin.org]

- 4. Novel approaches towards conquering hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The hepatitis B virus ribonuclease H is sensitive to inhibitors of the human immunodeficiency virus ribonuclease H and integrase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient Inhibition of Hepatitis B Virus (HBV) Replication and cccDNA Formation by HBV Ribonuclease H Inhibitors during Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hepatitis B Virus Cell Culture Assays for Antiviral Activity | Springer Nature Experiments [experiments.springernature.com]

- 9. journals.asm.org [journals.asm.org]

- 10. A mid-throughput HBV replication inhibition assay capable of detecting ribonuclease H inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Rapid and quantitative detection of hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Network Analysis of HBV Persistent Infection from the Perspective of Whole Transcriptome [mdpi.com]

Technical Guide: HBV Capsid Assembly Modulators and their Role in HBV Lifecycle Inhibition

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the compound "HBV-IN-37" did not yield specific public-domain information. This guide therefore focuses on the broader, well-characterized class of Hepatitis B Virus (HBV) inhibitors known as Capsid Assembly Modulators (CAMs), also referred to as Core protein Allosteric Modulators (CpAMs). This class of antivirals represents a promising strategy for achieving functional cure in chronic Hepatitis B patients.

Introduction to HBV and the Role of the Core Protein

Chronic Hepatitis B Virus (HBV) infection is a major global health issue, with millions of individuals at risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma. The persistence of HBV infection is primarily due to the stability of the covalently closed circular DNA (cccDNA) minichromosome in the nucleus of infected hepatocytes. This cccDNA serves as the transcriptional template for all viral RNAs, making its elimination a key goal for curative therapies.

The HBV core protein (HBc) is a critical multifunctional protein that plays a pivotal role in nearly every step of the viral lifecycle. Its primary function is to self-assemble into an icosahedral capsid that encapsulates the pregenomic RNA (pgRNA) and the viral polymerase. This nucleocapsid provides the microenvironment for reverse transcription of pgRNA into the relaxed circular DNA (rcDNA) genome. Beyond this structural role, the core protein is also involved in the trafficking of the viral genome to the nucleus for cccDNA formation and in the assembly and egress of new virions. Given its central role, the HBV core protein is an attractive target for antiviral drug development.

Mechanism of Action of Capsid Assembly Modulators (CAMs)

Capsid Assembly Modulators are small molecules that allosterically bind to the HBV core protein, inducing a conformational change that disrupts the normal process of capsid assembly. CAMs typically bind to a hydrophobic pocket at the interface between two core protein dimers. This binding event can lead to two main classes of effects on capsid formation, broadly categorizing CAMs into two types:

-

Class I CAMs: These modulators cause the misdirection of capsid assembly, leading to the formation of aberrant, non-functional core protein aggregates instead of proper icosahedral capsids. These aggregates are often rapidly cleared by the cell.

-

Class II CAMs: These compounds accelerate the kinetics of capsid assembly to such a degree that the pgRNA and polymerase are excluded. This results in the formation of "empty" capsids that are devoid of the viral genome and are therefore non-infectious.

By disrupting the fidelity of capsid formation, CAMs effectively halt multiple stages of the HBV lifecycle. Their primary mechanism is the inhibition of pgRNA encapsidation, which in turn prevents the synthesis of new viral DNA. Furthermore, some CAMs have been shown to have a dual mechanism of action, also interfering with the establishment of cccDNA when administered at the time of initial infection. This multifaceted inhibition makes CAMs a promising component of combination therapies aimed at achieving a functional cure for chronic Hepatitis B.

Quantitative Data for Representative Capsid Assembly Modulators

The following tables summarize key quantitative data for several well-characterized Capsid Assembly Modulators that have been evaluated in preclinical and clinical studies.

| Compound | Cell Line | Parameter | Value | Reference |

| JNJ-56136379 (Bersacapavir) | HepG2.117 | EC50 (HBV DNA reduction) | 54 nM | [1] |

| JNJ-56136379 (Bersacapavir) | Primary Human Hepatocytes | EC50 (extracellular HBV DNA) | 93 nM | [1] |

| JNJ-56136379 (Bersacapavir) | Primary Human Hepatocytes | EC50 (intracellular HBV RNA) | 876 nM | [1] |

| NVR 3-778 | Primary Human Hepatocytes | EC50 (HBV DNA) | 0.81 µM | [2] |

| NVR 3-778 | Primary Human Hepatocytes | EC50 (HBV antigens) | 3.7 - 4.8 µM | [2] |

| NVR 3-778 | Primary Human Hepatocytes | EC50 (intracellular HBV RNA) | 3.7 - 4.8 µM | [2] |

| RO7049389 | N/A | EC50 | Not explicitly stated in snippets | N/A |

| GLS4 | N/A | EC50 | Not explicitly stated in snippets | N/A |

| ABI-H0731 (Vebicorvir) | N/A | EC50 | Not explicitly stated in snippets | N/A |

Table 1: In Vitro Potency of Representative CAMs

| Compound | Study Population | Dosage | Duration | Metric | Result | Reference |

| NVR 3-778 | HBeAg-positive patients | 600 mg twice daily | 28 days | Mean HBV DNA reduction | -1.72 log10 IU/mL | [3] |

| NVR 3-778 + Pegylated Interferon | HBeAg-positive patients | 600 mg twice daily | 28 days | Mean HBV DNA reduction | -1.97 log10 IU/mL | [3][4] |

| NVR 3-778 + Pegylated Interferon | HBeAg-positive patients | 600 mg twice daily | 28 days | Mean HBV RNA reduction | -2.09 log10 copies/mL | [4] |

| RO7049389 | Treatment-naïve CHB patients | 400 mg twice a day | 4 weeks | Median HBV DNA reduction | -3.33 log10 IU/mL | [5] |

| RO7049389 | Treatment-naïve CHB patients | N/A | 28 days | Median HBV DNA decline | 2.7–3.0 log10 IU/mL | [6] |

| ABI-H0731 (Vebicorvir) | CHB patients | 300 mg | 28 days | Mean maximum HBV DNA decline | -2.8 log10 IU/mL | [6] |

| GLS4 + Ritonavir | CHB patients | 240 mg | 28 days | Mean HBV DNA decline | -2.13 log10 IU/mL | [6] |

Table 2: Clinical Efficacy of Representative CAMs

Detailed Methodologies for Key Experiments

In Vitro HBV Replication Assay in HepG2.117 Cells

This assay is a standard method for evaluating the antiviral activity of compounds against HBV. The HepG2.117 cell line is a human hepatoblastoma cell line that contains an integrated copy of the HBV genome under the control of a tetracycline-off promoter.

Protocol:

-

Cell Culture: Maintain HepG2.117 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics. To suppress HBV expression during routine culture, include 1 µg/mL doxycycline in the medium.

-

Assay Setup:

-

Wash HepG2.117 cells with phosphate-buffered saline (PBS) to remove doxycycline and induce HBV replication.

-

Trypsinize and seed the cells into 96-well plates at a density of approximately 20,000 cells per well in doxycycline-free medium.[1]

-

Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds (e.g., CAMs) in the appropriate cell culture medium.

-

Add the diluted compounds to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known HBV inhibitor like Entecavir).

-

-

Incubation: Incubate the plates for a defined period, typically 3 to 7 days, at 37°C in a humidified incubator with 5% CO2.

-

HBV DNA Quantification:

-

Lyse the cells and extract total intracellular DNA.

-

Quantify the amount of HBV DNA using a quantitative real-time PCR (qPCR) assay with primers and probes specific for the HBV genome.

-

Normalize the HBV DNA levels to a housekeeping gene (e.g., beta-actin) to account for variations in cell number.

-

-

Data Analysis:

-

Calculate the percentage of HBV DNA inhibition for each compound concentration relative to the vehicle control.

-

Determine the 50% effective concentration (EC50) by fitting the dose-response data to a sigmoidal curve.

-

cccDNA Formation and Quantification in Primary Human Hepatocytes (PHHs)

This assay assesses the ability of a compound to prevent the establishment of the stable cccDNA episome, a critical step in the HBV lifecycle.

Protocol:

-

Cell Culture: Plate cryopreserved primary human hepatocytes on collagen-coated plates and maintain them in a specialized hepatocyte culture medium.

-

Infection and Treatment:

-

Co-incubate the PHHs with a high-titer HBV inoculum and serial dilutions of the test compound. This "time-of-addition" experiment evaluates the compound's effect on the early stages of infection.

-

As a control, add the compound to already infected cells (e.g., 4-5 days post-infection) to assess its effect on established replication.

-

-

Incubation: Incubate the infected and treated cells for several days to allow for cccDNA formation and viral replication.

-

cccDNA Extraction:

-

cccDNA Quantification:

-

Quantify the cccDNA using a specific qPCR assay with primers that span the gap region of the rcDNA, ensuring that only the closed circular form is amplified.

-

Normalize the cccDNA copy number to the number of cells, often by quantifying a single-copy host gene.

-

-

Data Analysis: Determine the dose-dependent reduction in cccDNA levels in the presence of the test compound.

In Vitro Capsid Assembly Assay

This biochemical assay directly measures the effect of a compound on the self-assembly of purified HBV core protein dimers into capsids.

Protocol:

-

Protein Purification: Express and purify recombinant HBV core protein (e.g., Cp149, the assembly-competent domain) from E. coli. The protein should be purified as stable dimers.

-

Assembly Reaction:

-

Dilute the purified core protein dimers to a specific concentration in a low-salt assembly buffer.

-

Add the test compound at various concentrations or a vehicle control.

-

Initiate the assembly reaction by adding a high concentration of salt (e.g., NaCl) to the mixture.[9]

-

-

Monitoring Assembly:

-

Monitor the kinetics of capsid formation over time using a method that detects the increase in particle size, such as light scattering at 90 degrees in a fluorometer or spectrophotometer.

-

Alternatively, analyze the endpoint of the reaction.

-

-

Analysis of Assembly Products:

-

Visualize the morphology of the assembled particles using negative-stain transmission electron microscopy (TEM). This will reveal whether the compound induces the formation of normal capsids, aberrant aggregates, or empty capsids.

-

Analyze the size distribution of the assembled products using size exclusion chromatography.

-

-

Data Analysis: Compare the rate and extent of capsid assembly in the presence of the compound to the vehicle control. Characterize the morphology of the resulting particles.

Immunofluorescence Staining for HBV Core Protein Localization

This imaging-based assay is used to determine the subcellular localization of the HBV core protein in the presence or absence of a test compound.

Protocol:

-

Cell Culture and Treatment:

-

Seed HBV-replicating cells (e.g., HepG2.215 or transfected Huh7 cells) onto glass coverslips in a multi-well plate.

-

Treat the cells with the test compound or vehicle control for a specified period (e.g., 24-72 hours).

-

-

Fixation and Permeabilization:

-

Fix the cells with a solution of 4% paraformaldehyde in PBS.

-

Permeabilize the cell membranes with a detergent such as 0.5% Triton X-100 in PBS to allow antibodies to enter the cells.

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking solution (e.g., PBS with 5% bovine serum albumin).

-

Incubate the cells with a primary antibody specific for the HBV core protein (e.g., a polyclonal rabbit anti-HBc antibody).

-

Wash the cells to remove unbound primary antibody.

-

Incubate the cells with a fluorescently labeled secondary antibody that binds to the primary antibody (e.g., a goat anti-rabbit IgG conjugated to Alexa Fluor 488).

-

-

Nuclear Staining and Mounting:

-

Stain the cell nuclei with a DNA-binding dye such as DAPI.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Microscopy and Analysis:

-

Visualize the cells using a confocal or fluorescence microscope.

-

Capture images of the core protein fluorescence (e.g., green) and the nuclear fluorescence (e.g., blue).

-

Analyze the images to determine the predominant localization of the core protein (nuclear, cytoplasmic, or both) in treated versus untreated cells.

-

Visualizing Signaling Pathways and Experimental Workflows

The Hepatitis B Virus (HBV) Lifecycle

Caption: The lifecycle of the Hepatitis B Virus (HBV).

Mechanism of Action of Capsid Assembly Modulators (CAMs)

Caption: Mechanism of HBV inhibition by Capsid Assembly Modulators.

Experimental Workflow for CAM Evaluation

Caption: A typical experimental workflow for the evaluation of HBV CAMs.

References

- 1. cdn-links.lww.com [cdn-links.lww.com]

- 2. A single-cell digital PCR method tailored for quantification of HBV DNA positive cells in liver biopsy tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Assembly of an Empty Picornavirus Capsid follows a Dodecahedral Path - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ice-hbv.org [ice-hbv.org]

- 5. A novel method for detection of HBVcccDNA in hepatocytes using rolling circle amplification combined with in situ PCR | springermedizin.de [springermedizin.de]

- 6. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel method for detection of HBVcccDNA in hepatocytes using rolling circle amplification combined with in situ PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro screening for molecules that affect virus capsid assembly (and other protein association reactions) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. austinpublishinggroup.com [austinpublishinggroup.com]

Preliminary Preclinical Assessment of Entecavir Cytotoxicity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical cytotoxicity profile of Entecavir, a potent and selective inhibitor of the hepatitis B virus (HBV) DNA polymerase. Due to the absence of publicly available data for a compound designated "HBV-IN-37," this document focuses on Entecavir as a well-characterized representative of its class. This guide summarizes key quantitative cytotoxicity data, details relevant experimental methodologies, and visualizes associated cellular and molecular pathways to support further research and development in the field of anti-HBV therapeutics.

Introduction

Entecavir is a guanosine nucleoside analogue that, upon intracellular phosphorylation to its active triphosphate form, effectively inhibits all three functions of the HBV DNA polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand DNA.[1][2] Its high potency and selectivity have made it a cornerstone in the management of chronic hepatitis B. A thorough understanding of its cytotoxicity profile is crucial for its continued clinical application and for the development of novel anti-HBV agents with improved safety profiles. This guide delves into the preclinical evaluation of Entecavir's effects on cell viability, with a particular focus on mitochondrial function.

Quantitative Cytotoxicity Data

The following tables summarize the 50% cytotoxic concentration (CC50) and 50% effective concentration (EC50) values for Entecavir in various cell lines, as well as key findings from mitochondrial toxicity studies.

Table 1: In Vitro Cell Viability and Antiviral Activity of Entecavir

| Cell Line | Assay | Endpoint | Value (µM) | Reference |

| HepG2 | - | EC50 (anti-HBV) | 0.00375 | [3] |

| Huh-7 | Cell Viability | CC50 | 125 | [3] |

| Huh-7 | Cell Viability | CC50 | 28 | [3] |

| CEM-SS | Cell Viability | CC50 | 21 | [3] |

| CCRF-CEM | MTT Assay | CC50 | > 100 | [3] |

Table 2: Summary of Mitochondrial Toxicity Studies of Entecavir in HepG2 Cells

| Parameter | Concentration | Duration | Result | Reference |

| Cell Proliferation | Up to 100x Cmax | 15 days | No significant effect | [4] |

| Extracellular Lactate | Up to 100x Cmax | 15 days | No significant increase | [4] |

| Mitochondrial DNA (mtDNA) Levels | Up to 75 µM | 4 days | No appreciable reduction | [4] |

| Mitochondrial DNA (mtDNA) Levels | Up to 100x Cmax | 15 days | No significant effect | [4] |

| Cmax (maximal clinical exposure) for Entecavir was considered to be 34 nM.[5] |

Experimental Protocols

Detailed methodologies for key cytotoxicity and mitochondrial function assays are provided below.

Cell Proliferation Assay (MTT-Based)

This protocol is adapted from standard MTT assay procedures.[6][7][8]

-

Cell Seeding: Plate cells (e.g., HepG2, Huh-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of Entecavir in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Lactate Production Assay

This protocol is based on the enzymatic determination of lactate in the cell culture supernatant.[5][9]

-

Sample Collection: At the end of the treatment period, collect the cell culture supernatant from each well.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing lactate dehydrogenase (LDH) and NAD+ in a suitable buffer.

-

Enzymatic Reaction: Add a specific volume of the collected supernatant to the reaction mixture in a 96-well plate. The LDH in the mixture will catalyze the conversion of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH.

-

Colorimetric Detection: The resulting NADH is used to reduce a tetrazolium salt (e.g., INT) to a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Generate a standard curve using known concentrations of lactate. Determine the lactate concentration in the samples by interpolating their absorbance values on the standard curve. Normalize the lactate concentration to the cell number.

Mitochondrial DNA (mtDNA) Quantification

This protocol utilizes quantitative polymerase chain reaction (qPCR) to determine the relative amount of mtDNA to nuclear DNA (nDNA).[10][11]

-

Total DNA Extraction: Extract total DNA from the treated and control cells using a commercial DNA extraction kit.

-

DNA Quantification: Quantify the extracted DNA using a spectrophotometer or a fluorescent DNA-binding dye.

-

qPCR Primer Design: Design specific primers for a mitochondrial gene (e.g., a region of the D-loop) and a single-copy nuclear gene (e.g., B2M).

-

qPCR Reaction: Set up qPCR reactions for both the mitochondrial and nuclear targets for each DNA sample. The reaction mixture should contain the DNA template, primers, a fluorescent DNA-binding dye (e.g., SYBR Green), and DNA polymerase.

-

Thermal Cycling: Perform the qPCR using a real-time PCR instrument. The cycling conditions should include an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear targets for each sample. Calculate the relative mtDNA copy number using the ΔΔCt method, where the Ct value of the mitochondrial gene is normalized to the Ct value of the nuclear gene.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to Entecavir's mechanism of action and the experimental workflow for cytotoxicity assessment.

Caption: Experimental workflow for determining the cytotoxicity of Entecavir using the MTT assay.

References

- 1. The saga of entecavir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. raybiotech.com [raybiotech.com]

- 5. Entecavir for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. MTT (Assay protocol [protocols.io]

- 8. assaygenie.com [assaygenie.com]

- 9. Lactate Concentration assay (LDH method) [protocols.io]

- 10. Quantitative PCR-Based Measurement of Nuclear and Mitochondrial DNA Damage and Repair in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Novelty of HBV-IN-37: A Technical Overview for Drug Development Professionals

Disclaimer: Publicly available information on the specific compound HBV-IN-37 is currently limited. This document provides a technical overview based on the available data and contextualizes its potential novelty within the broader landscape of Hepatitis B Virus (HBV) inhibitor research. The experimental protocols and signaling pathways described are illustrative of the methodologies typically employed in the characterization of novel anti-HBV agents and are not yet confirmed to be specific to this compound.

Introduction to this compound

This compound has been identified as a novel inhibitor of the Hepatitis B Virus.[1] While detailed information regarding its chemical structure and mechanism of action is not yet widely available, its emergence marks a point of interest in the ongoing search for more effective HBV therapies. The primary goal of novel HBV inhibitors is to achieve a "functional cure," characterized by the sustained loss of the hepatitis B surface antigen (HBsAg), by targeting different stages of the viral lifecycle than existing treatments.[2][3]

Core Efficacy Data

The only publicly accessible quantitative data for this compound is its half-maximal effective concentration (EC50), which is a measure of its potency in inhibiting HBV in a laboratory setting.

| Compound | Parameter | Value | Source |

| This compound | EC50 | 10 µM | [1] |

Potential Novelty and Mechanism of Action

The novelty of a new HBV inhibitor like this compound would lie in its ability to target a different aspect of the HBV life cycle compared to current standard-of-care nucleos(t)ide analogues (NAs), which primarily inhibit the viral polymerase's reverse transcriptase activity.[4][5] Potential mechanisms of action for a novel inhibitor could include:

-

Capsid Assembly Modulation: Interfering with the proper formation of the viral capsid, which is essential for packaging the viral genome and for the stability of the virus.[6][7]

-

Inhibition of Viral Entry: Blocking the virus from entering healthy liver cells, a process often mediated by the NTCP receptor.[6]

-

Targeting cccDNA: Directly or indirectly affecting the covalently closed circular DNA (cccDNA), the stable form of the viral genome in the nucleus of infected cells, which is the source of viral replication and persistence.[2][6]

-

Inhibition of HBsAg Secretion: Preventing the release of the hepatitis B surface antigen, which is thought to contribute to immune tolerance.[3]

Illustrative Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the characterization of a novel HBV inhibitor.

Antiviral Activity Assay (EC50 Determination)

This protocol is a standard method to determine the potency of a compound against HBV replication in a cell culture model.

-

Cell Line: HepG2.2.15 cells, which are human liver cancer cells that are engineered to produce HBV, are commonly used.[7]

-

Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound). A positive control (e.g., a known HBV inhibitor like Entecavir) and a negative control (vehicle, e.g., DMSO) are included.

-

Incubation: The cells are incubated with the compound for a period of 6-9 days, with the medium and compound being refreshed every 3 days.

-

Quantification of Viral Replication: After the incubation period, the supernatant is collected to measure the amount of extracellular HBV DNA. This is typically done using quantitative real-time PCR (qPCR).

-

Data Analysis: The percentage of inhibition of HBV DNA replication is calculated for each compound concentration relative to the vehicle control. The EC50 value is then determined by fitting the dose-response curve using a non-linear regression model.

Cytotoxicity Assay (CC50 Determination)

This assay is crucial to determine if the antiviral effect of the compound is due to specific inhibition of the virus or simply due to killing the host cells.

-

Cell Line and Seeding: The same cell line used for the antiviral assay (HepG2.2.15) is seeded in 96-well plates.

-

Compound Treatment: The cells are treated with the same serial dilutions of the test compound as in the antiviral assay.

-

Incubation: The incubation period is typically shorter, around 3-4 days.

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT or MTS assay. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells.

-

Data Analysis: The percentage of cytotoxicity is calculated for each concentration relative to the vehicle control. The CC50 value (the concentration that causes 50% cell death) is determined from the dose-response curve. The selectivity index (SI), calculated as CC50/EC50, is a key indicator of the compound's therapeutic window.

Visualizing Potential Mechanisms and Workflows

The following diagrams illustrate the HBV life cycle, highlighting potential targets for inhibitors, and a general workflow for the characterization of a novel anti-HBV compound.

Caption: The HBV life cycle with potential targets for therapeutic intervention.

Caption: A generalized experimental workflow for the discovery and characterization of novel HBV inhibitors.

Conclusion

This compound represents an emerging compound in the field of Hepatitis B research. While the current publicly available data is sparse, its identification as an HBV inhibitor with a defined EC50 value warrants further investigation. The true novelty and therapeutic potential of this compound will be determined by its specific mechanism of action, selectivity, and in vivo efficacy. As more data becomes available, a more comprehensive understanding of its profile will emerge, clarifying its potential role in future combination therapies aimed at achieving a functional cure for chronic Hepatitis B.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Towards Elimination of Hepatitis B Virus Using Novel Drugs, Approaches, and Combined Modalities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chronic Hepatitis B Treatment Strategies Using Polymerase Inhibitor-Based Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HBV replication inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel therapeutic strategies for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

Methodological & Application

Application Notes and Protocols for HBV-IN-37 in Cell Culture

A Novel Inhibitor of Hepatitis B Virus Replication

Introduction

HBV-IN-37 is a novel small molecule inhibitor of the Hepatitis B Virus (HBV). Preliminary data indicates that it possesses an EC50 of 10 μM, suggesting its potential as a candidate for further investigation in HBV research and drug development. These application notes provide a guideline for the utilization of this compound in a cell culture setting, offering protocols for assessing its antiviral activity and cytotoxicity. The information herein is intended for researchers, scientists, and drug development professionals.

Data Presentation

Due to the limited publicly available data specifically for this compound, this section provides a template for how to structure and present quantitative data once experiments are conducted.

Table 1: Antiviral Activity of this compound in HBV-producing Cell Lines

| Cell Line | Treatment Duration (days) | EC50 (μM) | EC90 (μM) | Assay Method |

| HepG2.2.15 | User Defined | User Defined | User Defined | qPCR (HBV DNA) |

| HepAD38 | User Defined | User Defined | User Defined | ELISA (HBsAg/HBeAg) |

| Primary Human Hepatocytes (PHH) | User Defined | User Defined | User Defined | Southern Blot (cccDNA) |

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Treatment Duration (hours) | CC50 (μM) | Assay Method |

| HepG2 | User Defined | User Defined | MTT/XTT Assay |

| Huh7 | User Defined | User Defined | LDH Release Assay |

| Primary Human Hepatocytes (PHH) | User Defined | User Defined | CellTiter-Glo |

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound. It is recommended to optimize these protocols based on specific experimental goals and cell line characteristics.

Protocol 1: Determination of Antiviral Activity (EC50) in HepG2.2.15 Cells

This protocol outlines the steps to determine the half-maximal effective concentration (EC50) of this compound against HBV replication in the HepG2.2.15 cell line, which constitutively produces HBV particles.

Materials:

-

HepG2.2.15 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

This compound (stock solution prepared in DMSO)

-

96-well cell culture plates

-

DNA extraction kit

-

qPCR master mix and primers/probe for HBV DNA quantification

-

Plate reader for qPCR

Procedure:

-

Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment. Incubate at 37°C with 5% CO2.

-

Compound Preparation: Prepare a serial dilution of this compound in a complete culture medium. A typical starting concentration range could be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and an untreated control.

-

Treatment: After 24 hours of cell seeding, replace the medium with the medium containing the different concentrations of this compound.

-

Incubation: Incubate the cells for a defined period (e.g., 3, 6, or 9 days). The medium should be replaced with fresh compound-containing medium every 3 days.

-

Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant for analysis of extracellular HBV DNA.

-

DNA Extraction: Extract viral DNA from the supernatant using a commercial DNA extraction kit according to the manufacturer's instructions.

-

qPCR Analysis: Quantify the amount of HBV DNA in each sample using real-time quantitative PCR (qPCR).

-

Data Analysis: Calculate the percentage of HBV DNA reduction for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the log concentration of the compound and determine the EC50 value using non-linear regression analysis.

Protocol 2: Cytotoxicity Assay (CC50) in HepG2 Cells

This protocol describes how to determine the half-maximal cytotoxic concentration (CC50) of this compound in a standard hepatoma cell line like HepG2 using an MTT assay.

Materials:

-

HepG2 cells

-

Complete cell culture medium

-

This compound (stock solution prepared in DMSO)

-

96-well cell culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

Plate reader for absorbance measurement

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate.

-

Compound Preparation: Prepare a serial dilution of this compound in a complete culture medium, similar to the antiviral assay.

-

Treatment: After 24 hours, replace the medium with the compound-containing medium.

-

Incubation: Incubate the cells for a period that corresponds to the duration of the antiviral assay (e.g., 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the log concentration of the compound and determine the CC50 value using non-linear regression analysis.

Visualizations

HBV Replication Cycle and Potential Targets for Inhibition

The following diagram illustrates the key steps in the HBV replication cycle within a hepatocyte. Small molecule inhibitors like this compound can potentially target various stages of this process.

Caption: Simplified HBV replication cycle and potential inhibitory targets.

General Experimental Workflow for Antiviral Compound Screening

This workflow provides a logical sequence for evaluating a novel antiviral compound like this compound.

Caption: A standard workflow for the preclinical evaluation of antiviral compounds.

Application Notes and Protocols for Interleukin-37 (IL-37) in In Vitro Hepatitis B Virus (HBV) Research

A Note on Nomenclature: Initial searches for "HBV-IN-37" did not yield a specific chemical compound. The following data and protocols are based on research into Interleukin-37 (IL-37) , a cytokine investigated for its immunomodulatory role in Hepatitis B Virus (HBV) infection. It is presumed that "this compound" refers to this molecule in the context of HBV research.

Introduction

Interleukin-37 (IL-37) is a member of the IL-1 family of cytokines and is recognized for its potent anti-inflammatory and immunosuppressive properties.[1][2][3] In the context of Hepatitis B Virus (HBV) infection, IL-37 has been shown to modulate the host immune response, specifically by suppressing the cytotoxic activity of CD8+ T cells, which are crucial for clearing virally infected cells but also contribute to liver damage.[1][2][3] These application notes provide an overview of the in vitro use of recombinant human IL-37 in HBV-related research, with detailed protocols for assessing its impact on T-cell cytotoxicity.

Mechanism of Action

In HBV infection, IL-37 appears to dampen the cell-mediated immune response. Exogenous IL-37 has been demonstrated to suppress the secretion of cytotoxic granules, such as perforin and granzyme B, from HBV peptide-stimulated CD8+ T cells.[1][2] This effect is primarily observed in a cell-to-cell contact-dependent manner, suggesting that IL-37 interferes with the direct killing of infected hepatocytes by cytotoxic T lymphocytes.[1] This immunomodulatory function highlights IL-37 as a potential therapeutic agent to mitigate liver inflammation in chronic HBV infection.

Quantitative Data Summary

The following table summarizes the quantitative data from in vitro experiments investigating the effect of recombinant human IL-37 on HBV-specific immune responses.

| Parameter | Cell Type | IL-37 Concentration | Incubation Time | Assay | Key Findings | Reference |

| Cytotoxicity | Co-culture of primary human CD8+ T cells and HepG2.2.15 cells | 0.1 ng/mL | 24h (pre-incubation of T cells), 48h (co-culture) | LDH Release Assay | Reduction in CD8+ T cell-mediated cytotoxicity from 26.64 ± 2.32% to 18.84 ± 3.37% in direct contact co-culture. No significant change in indirect contact co-culture. | [1] |

| Cytokine Secretion | Primary human CD8+ T cells from acute hepatitis B patients | Not specified | Not specified | ELISPOT | Suppressed secretion of perforin and granzyme B. | [1][2] |

| Cytokine Secretion | Co-culture of primary human CD8+ T cells and HepG2.2.15 cells | 0.1 ng/mL | 48h | ELISA | No significant effect on IFN-γ and TNF-α secretion. | [1] |

Experimental Protocols

Protocol 1: Assessment of IL-37 on CD8+ T Cell-Mediated Cytotoxicity in an In Vitro Co-culture System

This protocol details the methodology to evaluate the effect of recombinant human IL-37 on the cytotoxicity of HBV-specific CD8+ T cells against an HBV-replicating hepatoma cell line.

Materials:

-

Recombinant Human IL-37 (carrier-free)

-

HepG2.2.15 cell line (HBV-replicating)

-

Purified CD8+ T cells from HLA-A*02 positive patients with acute hepatitis B

-

Recombinant HBsAg (10 µg/mL)

-

HBc18-27 peptide (10 µg/mL)

-

Complete RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

LDH Cytotoxicity Assay Kit

-

96-well cell culture plates (flat-bottom for direct contact, transwell for indirect contact)

Procedure:

-

Cell Culture: Culture HepG2.2.15 cells in complete RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Preparation of Effector Cells (CD8+ T cells):

-

Isolate peripheral blood mononuclear cells (PBMCs) from blood samples of HLA-A*02 positive acute hepatitis B patients using density gradient centrifugation.

-

Purify CD8+ T cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Resuspend the purified CD8+ T cells in complete RPMI-1640 medium.

-

-

IL-37 Stimulation of CD8+ T cells:

-

Plate the purified CD8+ T cells in a 96-well plate.

-

Treat the cells with recombinant human IL-37 at a final concentration of 0.1 ng/mL.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator. A control group of CD8+ T cells should be incubated without IL-37.

-

-

Co-culture Setup:

-

Direct Contact:

-

Seed HepG2.2.15 target cells in a 96-well flat-bottom plate and allow them to adhere overnight.

-

Remove the medium and add the IL-37-pre-treated (and control) CD8+ T cells to the HepG2.2.15 cells at an appropriate effector-to-target (E:T) ratio.

-

Add recombinant HBsAg (10 µg/mL) and HBc18-27 peptide (10 µg/mL) to stimulate the T cells.

-

-

Indirect Contact:

-

Seed HepG2.2.15 cells in the lower chamber of a transwell plate.

-

Add the IL-37-pre-treated (and control) CD8+ T cells to the upper chamber (transwell insert).

-

Add recombinant HBsAg and HBc18-27 peptide to the co-culture.

-

-

-

Incubation: Incubate the co-culture plates for 48 hours at 37°C in a 5% CO₂ incubator.

-

Cytotoxicity Assessment (LDH Assay):

-

After 48 hours, carefully collect the supernatant from each well.

-

Measure the lactate dehydrogenase (LDH) activity in the supernatant using an LDH cytotoxicity assay kit according to the manufacturer's instructions.

-

Calculate the percentage of specific cell lysis using the formula provided in the kit.

-

Visualizations

Experimental Workflow Diagram

References

- 1. Interleukin-37 suppresses the cytotoxicity of hepatitis B virus peptides-induced CD8+ T cells in patients with acute hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interleukin-37 suppresses the cytotoxicity of hepatitis B virus peptides-induced CD8+ T cells in patients with acute hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interleukin-37 suppresses the cytotoxicity of hepatitis B virus peptides-induced CD8+ T cells in patients with acute hepatitis B | Biomolecules and Biomedicine [bjbms.org]

Application of HBV-IN-37 in Hepatitis B Virus (HBV) Replication Assays

Application Note & Protocol

Introduction

Hepatitis B virus (HBV) infection is a significant global health problem, with over 296 million people chronically infected and at risk of developing severe liver diseases such as cirrhosis and hepatocellular carcinoma.[1] Current treatments, including nucleos(t)ide analogues (NAs) and interferons (IFN), effectively suppress viral replication but rarely lead to a complete cure.[2] This is primarily due to the persistence of a stable viral mini-chromosome, the covalently closed circular DNA (cccDNA), in the nucleus of infected hepatocytes.[1] The cccDNA serves as the transcriptional template for all viral RNAs, making its elimination a key goal for curative therapies.[3]

The search for novel antiviral agents with different mechanisms of action is crucial. One promising strategy is to target the HBV core protein, which is essential for nucleocapsid assembly.[4][5] Capsid Assembly Modulators (CAMs) are small molecules that interfere with the capsid formation process, leading to the assembly of non-infectious or empty capsids, thereby disrupting the viral life cycle.[4][6]

This document provides detailed application notes and protocols for the in vitro evaluation of HBV-IN-37 , a hypothetical novel small molecule inhibitor postulated to act as a Capsid Assembly Modulator. These protocols are designed for researchers, scientists, and drug development professionals engaged in HBV research and antiviral screening.

Application Notes

This compound can be evaluated in a series of in vitro assays to determine its antiviral potency, selectivity, and mechanism of action. The primary model for these assays is the HepAD38 cell line, a human hepatoma cell line that contains an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter.[6][7] Removal of tetracycline from the culture medium induces HBV replication, making it a robust system for screening antiviral compounds.[6] Alternative models include HepG2.2.15 cells, which constitutively produce HBV, or more complex systems like HepG2-NTCP cells for studying viral entry.[7][8][9]

The primary assays for characterizing this compound include:

-

Antiviral Activity Assay: Measures the reduction of secreted HBV DNA and viral antigens (HBsAg and HBeAg) in the supernatant of HBV-replicating cells treated with the compound. This allows for the determination of the 50% effective concentration (EC50).

-

Cytotoxicity Assay: Assesses the effect of the compound on the viability of the host cells to determine the 50% cytotoxic concentration (CC50). The ratio of CC50 to EC50 provides the Selectivity Index (SI), a critical parameter for a drug candidate.

-

cccDNA Quantification Assay: Determines the impact of the compound on the intracellular pool of HBV cccDNA, the hallmark of persistent infection.[3]

-

Mechanism of Action (Capsid Assembly) Assay: A native agarose particle gel assay is used to directly visualize the effect of this compound on the formation and stability of HBV nucleocapsids.[4][10]

Data Presentation

Quantitative data from the antiviral and cytotoxicity assays should be summarized to facilitate the evaluation of this compound's potential as an antiviral agent.

Table 1: Antiviral Activity and Cytotoxicity of this compound in HepAD38 Cells

| Parameter | This compound | Entecavir (Control) |

| EC50 HBV DNA (nM) | [Insert Value] | 10 |

| EC50 HBsAg (nM) | [Insert Value] | >1000 |

| EC50 HBeAg (nM) | [Insert Value] | >1000 |

| CC50 (µM) | [Insert Value] | >50 |

| Selectivity Index (SI = CC50/EC50) | [Insert Value] | >5000 |

Table 2: Effect of this compound on Intracellular HBV cccDNA in HepAD38 Cells

| Treatment | Concentration (nM) | cccDNA copies/cell (Mean ± SD) | % Inhibition |

| Vehicle (DMSO) | 0 | [Insert Value] | 0% |

| This compound | [EC50 x 1] | [Insert Value] | [Insert Value] |

| [EC50 x 5] | [Insert Value] | [Insert Value] | |

| [EC50 x 10] | [Insert Value] | [Insert Value] | |

| Entecavir | 100 | [Insert Value] | [Insert Value] |

Experimental Protocols

Protocol 1: Determination of Antiviral Activity against HBV Replication

This protocol describes the measurement of extracellular HBV DNA from the supernatant of treated HepAD38 cells using quantitative real-time PCR (qPCR).

Materials:

-

HepAD38 cells[6]

-

DMEM/F12 medium with 10% FBS, penicillin/streptomycin

-

Tetracycline

-

This compound and control compounds (e.g., Entecavir)

-

96-well cell culture plates

-

DNA extraction kit (e.g., Qiagen DNeasy 96 Tissue Kit)[6]

-

Real-time PCR instrument

Procedure:

-

Seed HepAD38 cells in 96-well plates at a density of 4 x 10^4 cells/well in medium containing 1 µg/mL tetracycline and incubate for 48 hours.[6]

-